molecular formula C17H14O6 B14336076 {2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid CAS No. 103031-10-3

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid

Katalognummer: B14336076
CAS-Nummer: 103031-10-3
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: GZHZPXPZZLNGMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid is an organic compound with a complex structure that includes both methoxy and phenoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • Phenoxyacetic acid
  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid

Uniqueness

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid is unique due to its combination of methoxy and phenoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

103031-10-3

Molekularformel

C17H14O6

Molekulargewicht

314.29 g/mol

IUPAC-Name

2-[2-[2-(2-methoxyphenyl)-2-oxoacetyl]phenoxy]acetic acid

InChI

InChI=1S/C17H14O6/c1-22-13-8-4-2-6-11(13)16(20)17(21)12-7-3-5-9-14(12)23-10-15(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI-Schlüssel

GZHZPXPZZLNGMM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.